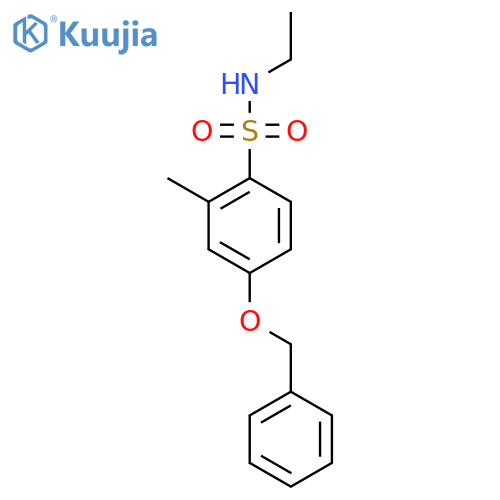

Cas no 2005714-16-7 (4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide)

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide

- 2005714-16-7

- EN300-1452774

-

- インチ: 1S/C16H19NO3S/c1-3-17-21(18,19)16-10-9-15(11-13(16)2)20-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3

- InChIKey: AJKPJSQBOFPPAL-UHFFFAOYSA-N

- SMILES: S(C1C=CC(=CC=1C)OCC1C=CC=CC=1)(NCC)(=O)=O

計算された属性

- 精确分子量: 305.10856464g/mol

- 同位素质量: 305.10856464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 6

- 複雑さ: 398

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- XLogP3: 3.1

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452774-0.25g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 0.25g |

$867.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-50mg |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 50mg |

$768.0 | 2023-09-29 | ||

| Enamine | EN300-1452774-500mg |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 500mg |

$877.0 | 2023-09-29 | ||

| Enamine | EN300-1452774-5.0g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 5g |

$2732.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-0.05g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 0.05g |

$792.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-2500mg |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 2500mg |

$1791.0 | 2023-09-29 | ||

| Enamine | EN300-1452774-0.1g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 0.1g |

$829.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-2.5g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 2.5g |

$1848.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-10.0g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 10g |

$4052.0 | 2023-06-06 | ||

| Enamine | EN300-1452774-1.0g |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide |

2005714-16-7 | 1g |

$943.0 | 2023-06-06 |

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide 関連文献

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamideに関する追加情報

4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide: A Comprehensive Overview

4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide, with the CAS number 2005714-16-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide core substituted with a benzyloxy group, an ethyl amino group, and a methyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The sulfonamide functional group in 4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide is known for its stability and ability to form strong hydrogen bonds, which are crucial in drug design for enhancing bioavailability and binding affinity to target proteins. Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents. Researchers have reported that the presence of the benzyloxy group enhances the lipophilicity of the molecule, which is essential for crossing biological membranes and interacting with cellular targets.

The synthesis of 4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide typically involves a multi-step process that begins with the preparation of the benzene ring with appropriate substituents. The introduction of the sulfonamide group is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the directing effects of the substituents already present on the ring. The ethyl amino group is introduced via alkylation or reductive amination, while the benzyloxy group is added through etherification or Mitsunobu reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.

In terms of applications, 4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide has shown promise in several therapeutic areas. For instance, its ability to modulate enzyme activity has been explored in the context of developing inhibitors for kinases involved in cancer progression. Additionally, its role as a building block in medicinal chemistry has been underscored by its use in constructing complex heterocyclic frameworks that mimic natural product structures.

The environmental impact and safety profile of 4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide are also areas of active research. Studies have indicated that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist excessively in natural environments when properly managed. However, further investigations are required to fully understand its long-term ecological effects and potential risks to aquatic life.

In conclusion, 4-(Benzyloxy)-N-Ethyl-2-Methylbenzene-1-Sulfonamide, CAS number 2005714-16-7, represents a versatile and intriguing molecule with a wide range of applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly significant role in both academic and industrial settings.

2005714-16-7 (4-(benzyloxy)-N-ethyl-2-methylbenzene-1-sulfonamide) Related Products

- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)

- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)

- 426842-86-6(Quinoline, 4-chloro-3-fluoro-6-methoxy-)

- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)

- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)

- 35890-38-1(D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-)

- 1040650-13-2(1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide)

- 72457-46-6(4-(4-Ethoxyphenyl)butan-1-amine)